N-[9-[(2R,4S,5S)-4-Azido-5-[[(tert-butyldimethylsilyl)oxy]methyl]tetrahydrofuran-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide
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Overview
Description
N-[9-[(2R,4S,5S)-4-Azido-5-[[(tert-butyldimethylsilyl)oxy]methyl]tetrahydrofuran-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide is a complex organic compound It is characterized by its unique structure, which includes an azido group, a tetrahydrofuran ring, and a purine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-[(2R,4S,5S)-4-Azido-5-[[(tert-butyldimethylsilyl)oxy]methyl]tetrahydrofuran-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide typically involves multiple steps One common approach starts with the protection of the hydroxyl group in the tetrahydrofuran ring using tert-butyldimethylsilyl chlorideThe final step involves the coupling of the modified tetrahydrofuran ring with the purine base under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. the synthesis generally follows similar steps as the laboratory methods but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[9-[(2R,4S,5S)-4-Azido-5-[[(tert-butyldimethylsilyl)oxy]methyl]tetrahydrofuran-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or palladium on carbon.
Substitution reagents: Such as tetrabutylammonium fluoride for deprotection of the silyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azido group typically yields nitro compounds, while reduction yields amines.
Scientific Research Applications
N-[9-[(2R,4S,5S)-4-Azido-5-[[(tert-butyldimethylsilyl)oxy]methyl]tetrahydrofuran-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in antiviral research.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[9-[(2R,4S,5S)-4-Azido-5-[[(tert-butyldimethylsilyl)oxy]methyl]tetrahydrofuran-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The purine base can interact with nucleic acids, potentially inhibiting viral replication by interfering with the viral genome .
Comparison with Similar Compounds
Similar Compounds
- N-(9-((2R,3R,4S,5R)-4-(tert-butyldimethylsilyloxy)-3-hydroxy-5-(((4-methoxyphenyl)diphenylmethoxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide .
- N-(9-((2R,4S,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide .
Uniqueness
N-[9-[(2R,4S,5S)-4-Azido-5-[[(tert-butyldimethylsilyl)oxy]methyl]tetrahydrofuran-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide is unique due to the presence of the azido group, which allows for specific chemical modifications and interactions not possible with similar compounds. This makes it particularly valuable in research applications involving click chemistry and nucleic acid interactions.
Properties
Molecular Formula |
C20H32N8O4Si |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
N-[9-[4-azido-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C20H32N8O4Si/c1-11(2)17(29)24-19-23-16-15(18(30)25-19)22-10-28(16)14-8-12(26-27-21)13(32-14)9-31-33(6,7)20(3,4)5/h10-14H,8-9H2,1-7H3,(H2,23,24,25,29,30) |
InChI Key |
ODTZISISBRKXFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO[Si](C)(C)C(C)(C)C)N=[N+]=[N-] |
Origin of Product |
United States |
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